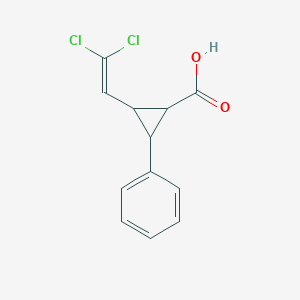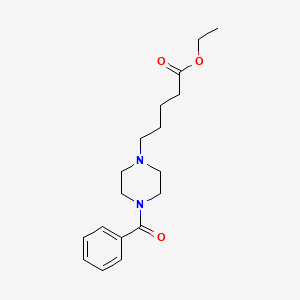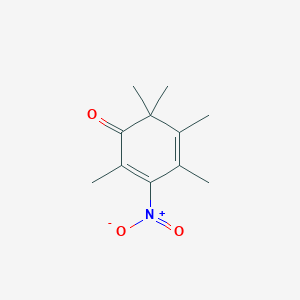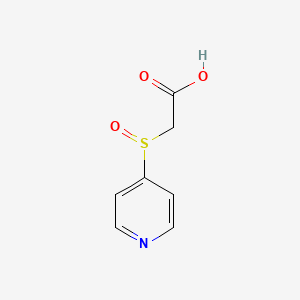
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclopropane carboxylic acid, featuring a dichloroethenyl group and a phenyl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid typically involves the reaction of 3-phenylcyclopropane-1-carboxylic acid with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as DMF (dimethylformamide) and a solvent like n-hexane. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from a methanol-water mixture, are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
科学研究应用
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an insecticide, it acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of pests . This disruption is primarily due to the compound’s ability to bind to and inhibit the function of sodium channels in the nervous system.
相似化合物的比较
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, featuring a 3-phenoxybenzyl group.
Cyfluthrin: Another insecticide with a cyano group and a 4-fluoro-3-phenoxyphenyl group.
Dichlorvos: An organophosphate insecticide with a 2,2-dichloroethenyl group .
Uniqueness
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential biological activity.
属性
CAS 编号 |
63649-21-8 |
|---|---|
分子式 |
C12H10Cl2O2 |
分子量 |
257.11 g/mol |
IUPAC 名称 |
2-(2,2-dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-9(14)6-8-10(11(8)12(15)16)7-4-2-1-3-5-7/h1-6,8,10-11H,(H,15,16) |
InChI 键 |
DXFQNJWMFLUOIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

